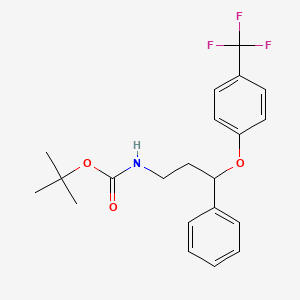

tert-Butyl (3-phenyl-3-(4-(trifluoromethyl)phenoxy)propyl)carbamate

Description

tert-Butyl (3-phenyl-3-(4-(trifluoromethyl)phenoxy)propyl)carbamate is a carbamate-protected amine featuring a propyl linker with dual substituents: a phenyl group and a 4-(trifluoromethyl)phenoxy moiety. The tert-butyl carbamate group serves as a protective group for amines, commonly employed in organic synthesis to enhance stability and modulate reactivity. The trifluoromethyl group on the phenoxy ring contributes to lipophilicity and metabolic resistance, making this compound of interest in medicinal chemistry and material science .

Properties

IUPAC Name |

tert-butyl N-[3-phenyl-3-[4-(trifluoromethyl)phenoxy]propyl]carbamate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H24F3NO3/c1-20(2,3)28-19(26)25-14-13-18(15-7-5-4-6-8-15)27-17-11-9-16(10-12-17)21(22,23)24/h4-12,18H,13-14H2,1-3H3,(H,25,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VXLBIWFELXCZGX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCCC(C1=CC=CC=C1)OC2=CC=C(C=C2)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H24F3NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001123695 | |

| Record name | Carbamic acid, [3-phenyl-3-[4-(trifluoromethyl)phenoxy]propyl]-, 1,1-dimethylethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001123695 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

395.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

257892-44-7 | |

| Record name | Carbamic acid, [3-phenyl-3-[4-(trifluoromethyl)phenoxy]propyl]-, 1,1-dimethylethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=257892-44-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Carbamic acid, [3-phenyl-3-[4-(trifluoromethyl)phenoxy]propyl]-, 1,1-dimethylethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001123695 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Mitsunobu Reaction for Phenoxy Group Introduction

The Mitsunobu reaction is a cornerstone for constructing the ether linkage in this compound. In a representative procedure, tert-butyl (3-hydroxy-3-phenylpropyl)carbamate is reacted with 4-(trifluoromethyl)phenol under Mitsunobu conditions:

-

Reagents : Diisopropyl azodicarboxylate (DIAD), triphenylphosphine (PPh₃).

-

Solvent : Tetrahydrofuran (THF) or toluene.

Mechanistic Insight : The reaction proceeds via oxidation-reduction between DIAD and PPh₃, generating a betaine intermediate that facilitates nucleophilic attack by the phenol oxygen on the alcohol.

Base-Mediated Nucleophilic Aromatic Substitution

An alternative route employs 1-chloro-4-(trifluoromethyl)benzene and a Boc-protected amino alcohol under strongly basic conditions:

-

Solvent : Dimethyl sulfoxide (DMSO), enabling high polarity and nucleophilicity.

-

Conditions : 80–110°C for 4–20 hours.

Optimization Data :

Carbamate Protection Strategies

Boc Protection of Primary Amines

The tert-butyl carbamate group is introduced via reaction with di-tert-butyl dicarbonate (Boc₂O):

Side Reactions : Competing N-methylation is avoided by using Boc₂O instead of methylating agents.

Catalytic Trifluoromethylation Approaches

Copper-Catalyzed Trifluoromethylation

For substrates lacking the trifluoromethyl group, Chen’s reagent (FSO₂CF₂CO₂Me) and CuCl₂ enable late-stage functionalization:

-

Conditions : 110°C in DMF for 2 hours.

Limitation : Requires pre-functionalized iodoarenes, increasing synthetic steps.

Comparative Analysis of Methodologies

Mechanistic Studies and Side Reactions

Radical Trapping Experiments

Radical intermediates were detected using TEMPO, confirming a single-electron transfer (SET) mechanism in photoredox-mediated hydroaminoalkylation.

Hydrolysis and Decarboxylation Risks

Boc-protected intermediates are stable under basic conditions (pH < 12) but susceptible to acid-catalyzed cleavage.

Industrial-Scale Considerations

Patent data reveals that NaOH/DMSO systems are preferred for cost-effectiveness and simplicity, avoiding toxic cyanogen bromide used in early fluoxetine syntheses .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl (3-phenyl-3-(4-(trifluoromethyl)phenoxy)propyl)carbamate can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to introduce additional functional groups.

Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride to modify the functional groups.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophilic substitution using sodium hydride in DMF (dimethylformamide).

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

tert-Butyl (3-phenyl-3-(4-(trifluoromethyl)phenoxy)propyl)carbamate has several scientific research applications:

Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

Medicine: Explored for its potential therapeutic effects, particularly in the development of new pharmaceuticals.

Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of tert-Butyl (3-phenyl-3-(4-(trifluoromethyl)phenoxy)propyl)carbamate involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, allowing it to effectively interact with biological membranes and proteins. The phenoxy and phenylpropylcarbamate moieties contribute to the compound’s binding affinity and specificity for its targets.

Comparison with Similar Compounds

Ethyl N-methyl-N-[3-phenyl-3-[4-(trifluoromethyl)phenoxy]propyl]carbamate (CAS 204704-95-0)

- Key Differences : Replaces the tert-butyl group with ethyl and methyl substituents.

- Properties : Lower molecular weight (381.39 g/mol vs. ~453 g/mol for the target compound), higher density (1.199 g/cm³), and reduced steric bulk, which may improve solubility but decrease metabolic stability .

- Applications : Patented in pharmaceutical formulations (e.g., WO2010/10412 A2), suggesting utility as a precursor for neuroactive or antimicrobial agents .

*Estimated based on analog data .

Hydroxyl-Substituted Carbamates

tert-Butyl (3-hydroxy-3-phenylpropyl)carbamate (CAS 888298-05-3)

- Key Differences: Replaces the 4-(trifluoromethyl)phenoxy group with a hydroxyl.

- Properties: Similarity score of 0.87 to the target compound. The hydroxyl group enhances polarity (PSA: ~38.8) but reduces metabolic stability compared to the trifluoromethylphenoxy moiety .

- Applications: Intermediate in synthesizing amino alcohols for chiral catalysts or peptidomimetics .

Boronate Ester Derivatives

tert-Butyl (3-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)propyl)carbamate (CAS 1201790-19-3)

- Key Differences : Incorporates a boronate ester for Suzuki-Miyaura coupling.

- Properties: Molecular formula C₂₀H₃₂BNO₅; boronate enables cross-coupling reactions, expanding utility in material science and drug discovery .

- Synthesis : Prepared via palladium-catalyzed borylation, contrasting with the target compound’s Grignard or SN2-based routes .

Functionalized Heterocyclic Analogs

(RS)-tert-Butyl (2-(4-(4-(5-(4-Hydroxyphenyl)-1,2,4-oxadiazol-3-yl)phenoxy)phenyl)propyl)carbamate (14f)

- Key Differences: Contains a 1,2,4-oxadiazole ring linked to phenolic groups.

- Properties : Antimicrobial activity against enteric pathogens due to oxadiazole’s electron-deficient structure, which disrupts bacterial membranes .

- Synthesis : Requires multistep heterocycle formation, unlike the target compound’s straightforward alkylation .

Hydrazide and Tosyloxy Derivatives

(S)-N-(4-(methylthio)-1-oxo-1-(2-(4-(trifluoromethyl)phenyl)hydrazineyl)butan-2-yl)quinoline-3-carboxamide (27)

tert-Butyl (tosyloxy)(3-(2-(trifluoromethyl)phenyl)propyl)carbamate (13d)

- Key Differences : Tosyloxy group acts as a leaving group, enabling nucleophilic substitutions.

- Synthesis: Mitsunobu reaction with DIAD/PPh₃, contrasting with the target compound’s use of Grignard reagents .

Key Research Findings and Trends

Trifluoromethylphenoxy Advantage: The 4-(trifluoromethyl)phenoxy group in the target compound enhances lipophilicity (LogP ~5.3) and resistance to oxidative metabolism compared to hydroxyl or methyl analogs .

Synthetic Flexibility : Carbamate-protected intermediates like the target compound are versatile in modular synthesis, enabling rapid diversification of aryl and alkyl substituents .

Physical Properties : tert-Butyl groups confer higher thermal stability but may reduce solubility compared to ethyl or hydroxylated analogs .

Biological Activity

Tert-Butyl (3-phenyl-3-(4-(trifluoromethyl)phenoxy)propyl)carbamate is a synthetic organic compound notable for its unique structural features, including a trifluoromethyl group that enhances its biological activity. The compound's molecular formula is , with a molecular weight of approximately 395.42 g/mol. The trifluoromethyl group significantly influences the compound's interactions with biological targets, making it a candidate for various pharmaceutical applications.

Chemical Structure and Properties

The compound consists of several functional groups that contribute to its biological properties:

- Tert-butyl group : Increases lipophilicity and stability.

- Phenyl group : Provides hydrophobic interactions with biological membranes.

- Trifluoromethyl-substituted phenoxy moiety : Enhances binding affinity to receptors and enzymes.

Biological Activity Overview

Research indicates that this compound exhibits several notable biological activities:

Comparative Analysis

To understand the unique properties of this compound, it is useful to compare it with similar compounds:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| Tert-Butyl (4-chloro-3-(trifluoromethyl)phenyl)carbamate | Chlorine instead of hydrogen | Different reactivity profile due to chlorine's electronegativity |

| Tert-Butyl N-[2-[4-fluoro-3-(trifluoromethyl)phenyl]allylamino]carbamate | Fluoro group with allylamino moiety | Additional functional groups increase reactivity |

| Ethyl N-methyl-N-[3-phenyl-3-[4-(trifluoromethyl)phenoxy]propyl]carbamate | Ethyl instead of tert-butyl | Alters solubility and potential biological activity |

This table highlights how the trifluoromethyl substitution enhances the stability and biological interactions of the tert-butyl compound compared to its analogs.

Case Studies and Research Findings

- Anticancer Activity : A study demonstrated that compounds similar to this compound showed significant cytotoxicity against various cancer cell lines. For example, certain derivatives exhibited IC50 values in the low micromolar range, indicating potent anticancer potential .

- Enzyme Interaction Studies : Research has shown that the presence of a trifluoromethyl group can enhance the inhibitory effects on enzymes involved in critical metabolic pathways. This enhancement is attributed to improved binding interactions due to increased hydrophobicity and electronic effects .

Q & A

Q. Q1. What are the optimal conditions for synthesizing tert-butyl (3-phenyl-3-(4-(trifluoromethyl)phenoxy)propyl)carbamate?

Methodological Answer: The synthesis typically involves a multi-step process:

Enantioselective Reduction: A ketone precursor (e.g., 2-benzoylacetonitrile) is reduced using a chiral catalyst (e.g., BH₃/Me₂S complex) in THF to yield a chiral alcohol intermediate .

Carbamate Protection: The alcohol intermediate is protected with tert-butyl dicarbonate (Boc₂O) in the presence of NaOH to form the Boc-protected amine .

Condensation Reaction: The Boc-protected intermediate is coupled with 4-(trifluoromethyl)phenol using triphenylphosphine (PPh₃) and diethyl azodicarboxylate (DEAD) in THF under Mitsunobu conditions to introduce the phenoxy group .

Key Variables:

Q. Q2. How can researchers purify and characterize this compound effectively?

Methodological Answer:

- Purification:

- Characterization:

- NMR Spectroscopy: ¹H and ¹³C NMR verify the presence of the Boc group (δ ~1.4 ppm for tert-butyl protons) and trifluoromethylphenoxy moiety (δ ~7.5–7.8 ppm for aromatic protons) .

- Mass Spectrometry: High-resolution MS (HRMS) confirms the molecular ion peak matching the molecular formula (C₂₁H₂₂F₃NO₃) .

Advanced Research Questions

Q. Q3. How can enantiomeric excess (ee) be maximized during the synthesis of chiral intermediates?

Methodological Answer:

Q. Q4. How does the stability of this compound vary under acidic/basic conditions?

Methodological Answer:

- Acidic Conditions: The Boc group is labile under strong acids (e.g., HCl in dioxane), leading to deprotection and formation of a free amine. Avoid prolonged exposure to pH < 3 .

- Basic Conditions: The trifluoromethylphenoxy moiety is stable under mild bases (pH 7–12), but strong bases (e.g., NaOH > 1M) may hydrolyze the carbamate .

Mitigation: Use buffered solutions (pH 6–8) during storage and handling to prevent degradation .

Q. Q5. How can structural analogs be designed for structure-activity relationship (SAR) studies?

Methodological Answer:

- Core Modifications:

- Synthetic Routes:

Data Analysis and Contradictions

Q. Q6. How can conflicting yield data for boronate ester intermediates be resolved?

Methodological Answer: Discrepancies in yields (e.g., 53% in vs. 58% in ) may arise from:

- Starting Material Purity: Ensure boronate esters (e.g., 4-bromobenzenethiol derivatives) are purified to >95% before use .

- Catalyst Loading: Optimize palladium catalyst (e.g., Pd(PPh₃)₂Cl₂) and ligand ratios (e.g., 1–5 mol%) to improve cross-coupling efficiency .

- Reaction Time: Extend reaction durations (e.g., 60 hours for reflux vs. 5 hours for room temperature) to drive equilibria toward product formation .

Q. Q7. What safety protocols are critical for handling this compound?

Methodological Answer:

- PPE: Wear nitrile gloves, lab coats, and N95 respirators to prevent inhalation/contact .

- Ventilation: Use fume hoods during synthesis to mitigate exposure to DEAD (a suspected carcinogen) and volatile solvents .

- Spill Management: Neutralize spills with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.